(2R)-2-Aminopent-4-en-1-ol
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Overview
Description
(2R)-2-Aminopent-4-en-1-ol is an organic compound with the molecular formula C5H11NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminopent-4-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Aminopent-4-en-1-one using chiral catalysts. This reaction typically requires a hydrogen source, such as hydrogen gas (H2), and a chiral catalyst like a chiral rhodium complex. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high yields and enantioselectivity. Enzymatic reduction of 2-Aminopent-4-en-1-one using reductases is a common method. This process is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Aminopent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Aminopent-4-en-1-one or 2-Aminopent-4-en-1-al.
Reduction: Formation of (2R)-2-Aminopentanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R)-2-Aminopent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Aminopent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminopent-4-en-1-ol: The enantiomer of (2R)-2-Aminopent-4-en-1-ol with opposite spatial configuration.
2-Aminopent-4-en-1-one: A related compound with a ketone group instead of a hydroxyl group.
2-Aminopentanol: A saturated analog with no double bond in the pentene chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-aminopent-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXECFPTUZDMM-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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